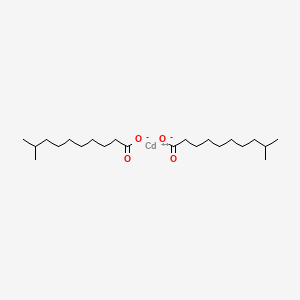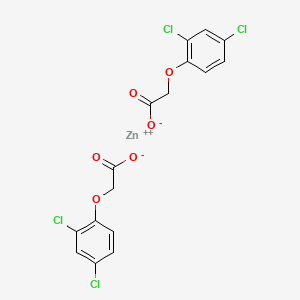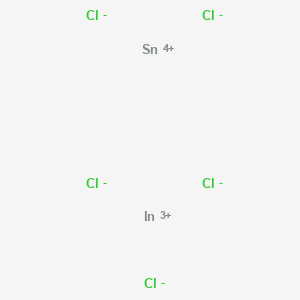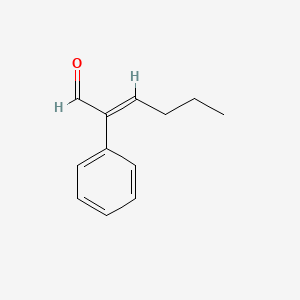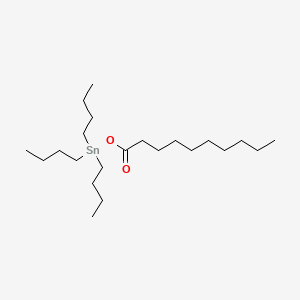
Stannane, tributyl(decanoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(decanoyloxy)- is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds, including stannane, tributyl(decanoyloxy)-, are widely studied due to their unique chemical properties and applications in various fields such as organic synthesis, materials science, and industrial chemistry .
Méthodes De Préparation
The synthesis of stannane, tributyl(decanoyloxy)- typically involves the reaction of tributyltin hydride with decanoic acid or its derivatives under specific conditions. One common method involves the esterification of tributyltin hydride with decanoic acid in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Stannane, tributyl(decanoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of halides and other functional groups.
Substitution: The compound can participate in substitution reactions, where the decanoyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds.
Applications De Recherche Scientifique
Stannane, tributyl(decanoyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of stannane, tributyl(decanoyloxy)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The compound can form radicals, which are highly reactive intermediates that participate in chain reactions. Its molecular targets include halides, unsaturated compounds, and other reactive species .
Comparaison Avec Des Composés Similaires
Stannane, tributyl(decanoyloxy)- can be compared with other organotin compounds such as tributyltin hydride, tributyltin chloride, and trimethyltin chloride. While all these compounds share the presence of tin bonded to organic groups, stannane, tributyl(decanoyloxy)- is unique due to the presence of the decanoyloxy group, which imparts specific reactivity and properties. Similar compounds include:
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin chloride: Known for its use in industrial applications and as a biocide.
Trimethyltin chloride: Studied for its neurotoxic effects and applications in materials science
Propriétés
Numéro CAS |
7653-27-2 |
|---|---|
Formule moléculaire |
C22H46O2Sn |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
tributylstannyl decanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10(11)12;3*1-3-4-2;/h2-9H2,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
FLSDWZBNZUOBHF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


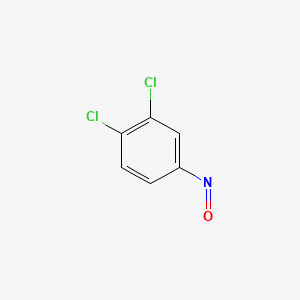
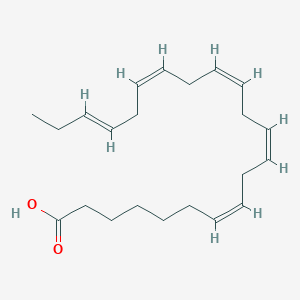

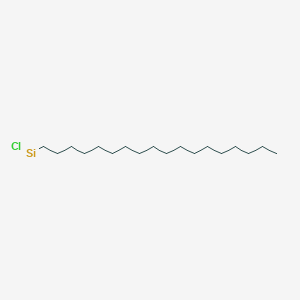
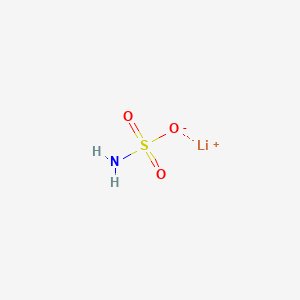
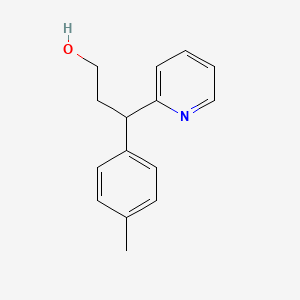
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
